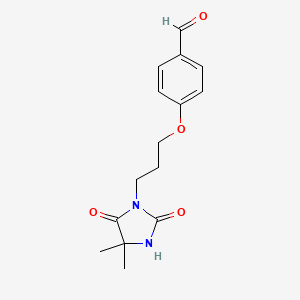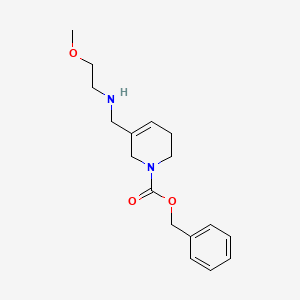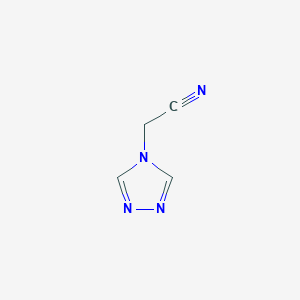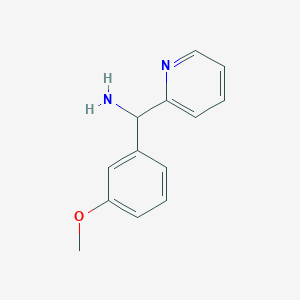
(2-Chloro-3-iodopyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-iodopyridin-4-yl)methanamine is a halogenated heterocyclic compound characterized by the presence of chlorine and iodine atoms on a pyridine ring. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity, making it a valuable building block in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-iodopyridin-4-yl)methanamine typically involves halogenation reactions on a pyridine ring. One common method includes the iodination of 2-chloropyridine followed by amination at the 4-position. The reaction conditions often require the use of iodine and a suitable amine source under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-iodopyridin-4-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
(2-Chloro-3-iodopyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-3-iodopyridin-4-yl)methanamine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. The compound acts as a versatile nucleophile and electrophile, facilitating various chemical reactions and enabling the synthesis of diverse products .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine
- 3-Iodopyridine
- 4-Aminopyridine
Comparison
Compared to similar compounds, (2-Chloro-3-iodopyridin-4-yl)methanamine is unique due to the simultaneous presence of chlorine and iodine atoms on the pyridine ring. This dual halogenation imparts distinctive electronic properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H6ClIN2 |
|---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
(2-chloro-3-iodopyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6ClIN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H,3,9H2 |
InChI Key |
COHJFKUXLYQXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CN)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)





